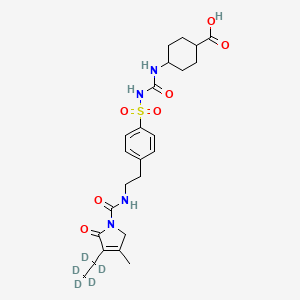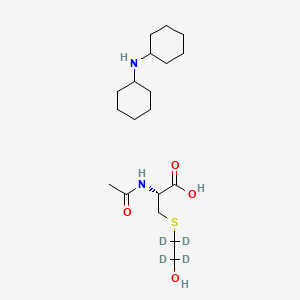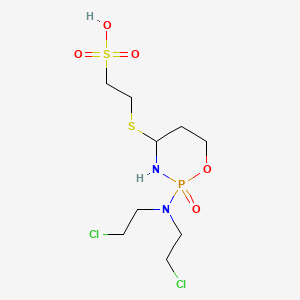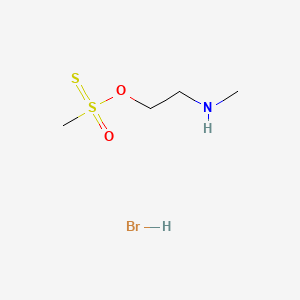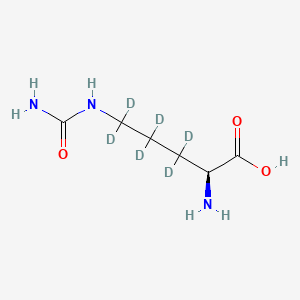
Rivaroxaban diol
Overview
Description
Rivaroxaban is an oral medication used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs . These blood clots can travel to the lungs and can become lodged in the blood vessels of the lungs, causing a condition called pulmonary embolism (PE) .
Synthesis Analysis
Rivaroxaban can be synthesized using an efficient and high-yielding process that involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The process also involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .
Molecular Structure Analysis
The molecular structure of Rivaroxaban is complex and involves several key components. The anticoagulant effects of Rivaroxaban are achieved through the competitive inhibition of Factor Xa . It is more than 10,000-fold more selective for Factor Xa than other related serine proteases, and it does not require cofactors (such as antithrombin) to exert its anticoagulant effect .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rivaroxaban are complex and involve several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The process also involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Rivaroxaban demonstrates predictable pharmacokinetics and pharmacodynamics, which do not require routine coagulation monitoring due to its fixed-dose regimens. Research highlights its rapid absorption, achieving maximum plasma concentration within 2-4 hours post-administration, and high oral bioavailability (80-100%). This pharmacological profile supports its use without the need for regular dose adjustments based on demographic factors. The drug specifically targets both free and clot-bound Factor Xa, as well as Factor Xa within the prothrombinase complex, leading to the inhibition of thrombin generation (Kreutz, 2014; Kubitza et al., 2017).
Impact on Coagulation Assays
Research into Rivaroxaban's impact on coagulation assays provides insights into its anticoagulant effects. Anti-Factor Xa chromogenic assays, along with standard calibration curves, are recommended for assessing Rivaroxaban exposure. These assays measure the concentration of the drug, not the intensity of its anticoagulant activity, making it crucial for clinicians to interpret test results in the context of the drug's pharmacokinetics and patient-specific risk factors (Samama et al., 2013; Douxfils et al., 2012).
Analytical Methodologies
The development of analytical methods for Rivaroxaban quantification has been a significant area of research, particularly concerning its determination in biological samples. Reverse-phase HPLC coupled with UV detection and LC-MS/MS are the predominant techniques for Rivaroxaban analysis in plasma samples. These methodologies are critical for research and clinical settings, offering precise quantification of Rivaroxaban levels (Reçber et al., 2020).
Clinical Applications and Safety
While the primary application of Rivaroxaban is in the prevention and treatment of thromboembolic disorders, studies also focus on its safety and efficacy across various patient populations, including those with renal impairment. Rivaroxaban's dual mode of elimination (hepatic and renal) and short half-life necessitate consideration of patient-specific factors such as kidney function to ensure safe and effective treatment. Research supports Rivaroxaban as a viable option for patients with cardiovascular disease and renal impairment, emphasizing the importance of balancing therapeutic benefits against potential risks (Ashton et al., 2021).
Mechanism of Action
Target of Action
Rivaroxaban diol primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which is required for the transformation of fibrinogen to fibrin, forming the loose meshwork that completes the clotting process .
Mode of Action
This compound acts as a direct and competitive inhibitor of both free and clot-bound Factor Xa . By inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade, thereby preventing the formation of thrombus .
Biochemical Pathways
The inhibition of Factor Xa by this compound affects both the intrinsic and extrinsic coagulation pathways . This results in a decrease in thrombin generation and thrombus development. The drug’s action is selective and reversible, providing a predictable anticoagulation effect .
Pharmacokinetics
This compound is rapidly absorbed, with maximum plasma concentrations reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of this compound from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . This compound is a substrate of CYP3A4 and P-glycoprotein, and it has multiple elimination pathways, which means it has no clinically relevant interactions with most commonly prescribed medications .
Result of Action
The primary result of this compound’s action is the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery . It is also used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Rivaroxaban diol inhibits not only free factor Xa with high selectivity but also prothrombinase-bound and clot-associated factor Xa in a concentration-dependent manner . It interacts with enzymes such as Factor Xa and proteins like prothrombin, leading to the inhibition of thrombin generation .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting Factor Xa activity, which can be described by an Emax model, and prothrombin time prolongation by a linear model . This inhibition greatly decreases thrombin generation, thereby affecting the coagulation cascade .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly inhibiting Factor Xa . It binds directly and reversibly to Factor Xa via the S1 and S4 pockets . This inhibition of Factor Xa leads to a decrease in thrombin generation, thereby affecting the coagulation cascade .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a rapid onset (within 2–4 h) and a half-life of 7–11 h and 11–13 h for young and elderly subjects, respectively . The effect of this compound on prothrombin time is short-lived (e.g., minimal effect at 24 hours post-dosing) and changes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate of CYP3A4 and P-glycoprotein . Therefore, it is not recommended for concomitant use with strong inhibitors of both pathways, such as most azole antimycotics and protease inhibitors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a high plasma protein binding (92%–95%) and a mean volume of distribution of 0.62L/kg . Approximately one-third of the dose is eliminated as unchanged active drug in the urine .
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABLIJBKARJCB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676133 | |
| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160170-00-2 | |
| Record name | Rivaroxaban diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIVAROXABAN DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



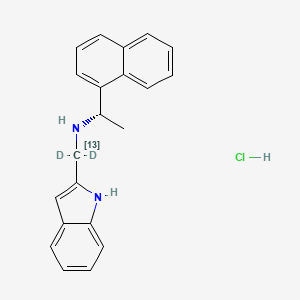
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)
